molecular formula C23H12Cl4N4O4 B4562526 N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide

N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide

Cat. No.: B4562526
M. Wt: 550.2 g/mol
InChI Key: JFHMIDKRSBQLQD-IUXPMGMMSA-N
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Description

N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with chlorophenyl and trichlorophenyl groups, along with a nitrobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chlorophenyl and trichlorophenyl groups.

    Condensation Reaction: The final step involves the condensation of the substituted pyrazole with 3-nitrobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide is unique due to its specific combination of chlorophenyl, trichlorophenyl, and nitrobenzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl4N4O4/c24-14-6-4-12(5-7-14)8-17-21(28-22(32)13-2-1-3-16(9-13)31(34)35)29-30(23(17)33)20-18(26)10-15(25)11-19(20)27/h1-11H,(H,28,29,32)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHMIDKRSBQLQD-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN(C(=O)C2=CC3=CC=C(C=C3)Cl)C4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC\2=NN(C(=O)/C2=C\C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide
Reactant of Route 5
N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide
Reactant of Route 6
N-[(4Z)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-nitrobenzamide

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